4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been observed to exhibit several biological activities, which could be attributed to their chemical reactions . For example, they have been found to have antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, and antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazole derivatives have been explored for their antimicrobial and antifungal potential. Compounds containing the thiazole ring, such as sulfathiazole , exhibit antibacterial properties .
- Isoxazole derivatives of this compound have been synthesized and evaluated for cytotoxicity. These derivatives demonstrated anti-cancer activity against various cancer cell lines, including Colo205 , U937 , MCF7 , and A549 .
- Some thiazole derivatives, including those related to this compound, have shown remarkable corrosion inhibition properties. For instance, N-(6-methoxybenzo[d]thiazol-2-yl)-1-phenylmethanamine (MTPM) exhibited strong inhibition against low-carbon steel corrosion in sulfuric acid .
- The compound serves as an intermediate for synthesizing novel compounds, including Scheffler alkaloids and 4-thiazolidinone derivatives .
- Thiazoles are found in biologically active compounds such as Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug) .
Antimicrobial and Antifungal Activity
Cytotoxicity and Anticancer Properties
Corrosion Inhibition
Chemical Intermediates and Synthesis
Biological Activities and Drug Development
Industrial Applications
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the p53 protein , which plays a crucial role in regulating the cell cycle and preventing cancer.
Mode of Action
The compound 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine interacts with its targets, leading to significant changes in cellular processes. For instance, similar compounds have been shown to induce G2/M cell cycle arrest . This means that the compound prevents cells from dividing, which can help to slow the growth of cancer cells.
Biochemical Pathways
The compound this compound affects several biochemical pathways. It has been suggested that it can activate p53 via mitochondrial-dependent pathways . This activation can lead to an imbalance in the levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis, or programmed cell death .
Result of Action
The result of the action of the compound this compound at the molecular and cellular level is the induction of apoptosis, or programmed cell death . This is achieved through the activation of p53, which leads to an imbalance in the levels of key mitochondrial proteins and the expression of caspases .
Safety and Hazards
Future Directions
Thiazole derivatives, including “4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine”, hold promise for the development of new drugs due to their diverse biological activities . Future research could focus on optimizing the synthesis of these compounds and further investigating their mechanisms of action .
properties
IUPAC Name |
4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-3-22-12-5-4-6-13-15(12)19-17(23-13)20-16-18-11-8-7-10(21-2)9-14(11)24-16/h4-9H,3H2,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOJRWZBBLBTSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.